(S)-2-Methyl-3-(2-naphthyl)-1-propanol
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Overview
Description
(S)-2-Methyl-3-(2-naphthyl)-1-propanol is an organic compound that features a naphthalene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-3-(2-naphthyl)-1-propanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as borane complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification methods like crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-3-(2-naphthyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(S)-2-Methyl-3-(2-naphthyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A related compound with a hydroxyl group on the naphthalene ring, known for its use in dye production.
Tolnaftate: An antifungal agent with a naphthalene structure, used in medical applications
Uniqueness
(S)-2-Methyl-3-(2-naphthyl)-1-propanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in applications requiring specific enantiomeric forms .
Properties
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLTYQACUGUNQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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